molecular formula C18H21NO B1595196 2'-Benzyl-2,2-dimethylpropionanilide CAS No. 85864-33-1

2'-Benzyl-2,2-dimethylpropionanilide

Cat. No. B1595196
CAS RN: 85864-33-1
M. Wt: 267.4 g/mol
InChI Key: BDYMLDYIYIGVCY-UHFFFAOYSA-N
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Description

“2’-Benzyl-2,2-dimethylpropionanilide” is a chemical compound with the molecular formula C18H21NO . It has a molecular weight of 267.4 g/mol . The compound is also known by other names such as N-(2-Benzylphenyl)pivalamide and N-Pivaloyl-o-benzylaniline .


Synthesis Analysis

The synthesis of 2’-Benzyl-2,2-dimethylpropionanilide can be achieved from 2-Benzylaniline and Pivaloyl chloride .


Molecular Structure Analysis

The IUPAC name for this compound is N-(2-benzylphenyl)-2,2-dimethylpropanamide . The InChI string is InChI=1S/C18H21NO/c1-18(2,3)17(20)19-16-12-8-7-11-15(16)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20) . The Canonical SMILES string is CC©©C(=O)NC1=CC=CC=C1CC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

2’-Benzyl-2,2-dimethylpropionanilide appears as a white crystalline powder . It has a melting point of 88-90 °C . The compound has a computed XLogP3 value of 3.9, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 4 .

Scientific Research Applications

Applications in Chemistry and Materials Science

  • Chemical Synthesis and Catalysis : The compound is utilized in chemical reactions, such as in the palladium-catalyzed carbonylative transformation of benzyl amines. This process is notable for its absence of additives and can be applied in drug synthesis, like methylphenidate for ADHD treatment (Li, Wang, & Wu, 2018).

  • Material Protection and Corrosion Inhibition : Spirocyclopropane derivatives, which include compounds related to 2'-Benzyl-2,2-dimethylpropionanilide, show effectiveness in inhibiting corrosion of mild steel in acidic solutions. Their action involves physical and chemical adsorption processes (Chafiq et al., 2020).

  • Lead Detection : Benzyl disulphide, closely related to the compound , is used as an ionophore in developing membrane electrodes for lead ion detection. These electrodes exhibit Nernstian response characteristics and can detect lead ions with high selectivity (Abbaspour & Tavakol, 1999).

Biomedical and Pharmaceutical Applications

  • Cancer Research and Treatment : Dietary isothiocyanates, which have a structural similarity to 2'-Benzyl-2,2-dimethylpropionanilide, are investigated for their antiproliferative effects on cancer cells. They can induce G2/M phase cell cycle arrest and DNA damage, suggesting potential therapeutic applications in cancer treatment (Visanji et al., 2004).

  • Synthesis of Complex Biological Molecules : The compound is employed in the stereocontrolled synthesis of glycosides and glycosyl esters, crucial for biological and pharmaceutical applications. Its derivatives aid in synthesizing a range of beta-glucosides and alpha-mannosides (Crich & Cai, 2007).

  • Potential Antitumor Activities : Metal complexes derived from derivatives of 2'-Benzyl-2,2-dimethylpropionanilide exhibit antitumor activities. These complexes are tested for inhibitory actions on human colorectal carcinoma cells, indicating their potential as CDK8 kinase inhibitors for colon cancer therapy (Aboelmagd et al., 2021).

Safety And Hazards

2’-Benzyl-2,2-dimethylpropionanilide may cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

N-(2-benzylphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-18(2,3)17(20)19-16-12-8-7-11-15(16)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYMLDYIYIGVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352914
Record name 2'-Benzyl-2,2-dimethylpropionanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Benzyl-2,2-dimethylpropionanilide

CAS RN

85864-33-1
Record name 2'-Benzyl-2,2-dimethylpropionanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Benzyl-2,2-dimethylpropionanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HM Powell, O Ayodeji, TL Summerfield, DM Powell… - Biomaterials, 2007 - Elsevier
Polymer-based biomaterials have a broad range of current applications in medicine. Many implants generate a favorable biomedical outcome solely by providing short-term mechanical …
Number of citations: 20 www.sciencedirect.com
J Liu, EH Kraut, S Balcerzak, M Grever… - Cancer chemotherapy …, 2002 - Springer
Background. In a phase I clinical trial of oxaliplatin (OPT) in combination with paclitaxel (PXL), a pharmacokinetic interaction was observed when OPT was given as a 2-h iv infusion …
Number of citations: 33 link.springer.com

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